Ethyl 2-cyano-3-oxopentanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-cyano-3-oxopentanoate |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
YKUJGCAUKRGXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Cyano 3 Oxopentanoate
Classical and Established Synthetic Routes to Ethyl 2-cyano-3-oxopentanoate
The traditional synthesis of this compound primarily relies on fundamental carbon-carbon bond-forming reactions that have been extensively developed and refined over decades. These methods include the Claisen condensation, Knoevenagel condensation-derived approaches, and acylation reactions of active methylene (B1212753) precursors.
Claisen Condensation and Related Approaches Utilizing Ester Enolates
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the base-mediated reaction between two ester molecules to form a β-keto ester. organic-chemistry.org A variation of this, the crossed Claisen condensation, utilizes two different esters. In the context of this compound synthesis, a plausible route involves the crossed Claisen condensation of ethyl propionate (B1217596) and ethyl cyanoacetate (B8463686).
In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl cyanoacetate, which is particularly acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. Subsequent elimination of an ethoxide ion yields the desired product, this compound.
A significant challenge in crossed Claisen condensations is the potential for self-condensation of each ester, leading to a mixture of products. chemistrysteps.com However, the pronounced acidity of the α-hydrogens in ethyl cyanoacetate favors its selective deprotonation, thereby promoting the desired cross-condensation pathway. To further minimize side reactions, reaction conditions can be carefully controlled, for instance, by slowly adding the ethyl cyanoacetate to a mixture of the base and ethyl propionate.
| Reactant 1 | Reactant 2 | Base | Product | Key Considerations |
| Ethyl propionate | Ethyl cyanoacetate | Sodium ethoxide | This compound | The higher acidity of ethyl cyanoacetate's α-protons directs the reaction towards the desired crossed product. Careful control of reaction conditions is crucial to minimize self-condensation byproducts. |
Knoevenagel Condensation Derived Methods for Carbon-Carbon Bond Formation
The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.org While not a direct single-step synthesis for this compound, Knoevenagel-type reactions can be integral to multi-step synthetic sequences leading to this compound.
For instance, a Knoevenagel condensation could be envisioned as a preliminary step to introduce a specific substituent, which is then further modified to generate the 3-oxo-pentanoate structure. The versatility of the Knoevenagel condensation allows for the formation of a wide array of α,β-unsaturated cyanoesters, which can then undergo subsequent transformations.
Acylation Reactions Involving Active Methylene Precursors of this compound
A direct and efficient method for the synthesis of this compound is the acylation of the active methylene group of ethyl cyanoacetate. This approach involves the reaction of the enolate of ethyl cyanoacetate with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640).
The reaction is typically carried out in the presence of a base to generate the nucleophilic enolate of ethyl cyanoacetate. The choice of base and solvent is critical to the success of the reaction, with non-nucleophilic bases often being preferred to avoid side reactions with the acylating agent. The enolate then attacks the electrophilic carbonyl carbon of the propionylating agent, leading to the formation of this compound after a workup step. This method is often favored due to its high regioselectivity, as the acylation occurs specifically at the active methylene position.
| Active Methylene Precursor | Acylating Agent | Base | Product | Key Considerations |
| Ethyl cyanoacetate | Propionyl chloride | Strong, non-nucleophilic base (e.g., LDA) | This compound | The use of a strong, non-nucleophilic base is important to ensure complete enolate formation and to prevent side reactions with the acylating agent. |
| Ethyl cyanoacetate | Propionic anhydride | Pyridine (B92270) or other amine bases | This compound | Propionic anhydride is a less reactive acylating agent than propionyl chloride, and the reaction may require heating. |
Catalytic Synthesis of this compound
In recent years, there has been a significant shift towards the development of catalytic methods for organic synthesis, driven by the principles of green chemistry and the desire for more efficient and sustainable processes. The synthesis of this compound is no exception, with research exploring both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis in this compound Production
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity under mild reaction conditions. For the synthesis of β-ketonitriles like this compound, various homogeneous catalytic systems have been investigated.
For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. A palladium-catalyzed addition of organoboron reagents to dinitriles has been reported for the synthesis of β-ketonitriles. organic-chemistry.orgacs.org While not a direct synthesis of the target molecule from simple precursors, this methodology highlights the potential of transition metal catalysis in constructing the β-ketonitrile framework.
Lewis acids can also act as homogeneous catalysts in acylation reactions. By coordinating to the carbonyl oxygen of the acylating agent, a Lewis acid can enhance its electrophilicity, thereby facilitating the attack by the enolate of ethyl cyanoacetate.
Heterogeneous Catalysis for Sustainable this compound Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. This makes them highly attractive for industrial applications and for the development of more sustainable synthetic processes.
For the synthesis of compounds related to this compound, various solid catalysts have been explored. For instance, in the context of Knoevenagel condensations involving ethyl cyanoacetate, zeolites and other solid bases have been shown to be effective catalysts. patsnap.com These materials provide basic sites that can facilitate the initial deprotonation of the active methylene compound.
| Catalyst Type | Reaction Type | Advantages |
| Zeolites | Knoevenagel Condensation | Shape selectivity, tunable acidity/basicity, reusability. |
| Functionalized Mesoporous Silica (B1680970) | Acylation/Condensation | High surface area, well-defined active sites, potential for high activity and selectivity. |
| Solid Superacids/Superbases | Acylation/Condensation | High catalytic activity, potential for reactions under milder conditions. |
Organocatalytic Approaches to the Formation of this compound
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations of β-keto esters and related compounds suggest plausible and effective strategies. The formation of the target molecule can be envisioned through the acylation of a precursor like ethyl cyanoacetate with a propionylating agent.
Key organocatalytic strategies that could be adapted for this synthesis include the use of chiral amines, such as derivatives of cinchona alkaloids or proline and its derivatives. These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of asymmetric transformations.
Potential Organocatalytic Pathway:
A potential organocatalytic route could involve the reaction of ethyl cyanoacetate with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a chiral organocatalyst. For instance, a cinchona alkaloid derivative could act as a nucleophilic catalyst, activating the propionylating agent. Concurrently, a base would deprotonate the ethyl cyanoacetate to form a nucleophilic enolate, which would then attack the activated acylating agent.
Table 1: Potential Organocatalysts and Their Roles in Analogous Reactions
| Organocatalyst Type | Example | Role in Analogous Reactions | Potential Application in this compound Synthesis |
| Cinchona Alkaloids | Quinine, Quinidine derivatives | Asymmetric acylation, Michael additions, aldol (B89426) reactions. | Catalyzing the asymmetric acylation of ethyl cyanoacetate. |
| Proline and Derivatives | L-Proline | Knoevenagel and aldol condensations. | Facilitating the condensation between an ethyl cyanoacetate equivalent and a propionaldehyde (B47417) derivative, followed by oxidation. |
| Thiourea-based Catalysts | Bifunctional thiourea (B124793) catalysts | Activating electrophiles and directing nucleophilic attack through hydrogen bonding. | Enhancing the stereoselectivity of the acylation reaction. |
Detailed research into the application of these organocatalysts for the synthesis of this compound would be necessary to optimize reaction conditions, including catalyst loading, solvent, temperature, and base, to achieve high yields and enantioselectivity.
Biocatalytic Pathways Towards this compound
Biocatalysis offers a green and highly selective alternative for chemical synthesis, utilizing enzymes to perform specific transformations under mild conditions. While a direct, single-enzyme synthesis of this compound is not prominently described in the literature, several classes of enzymes could be employed in a multi-step or cascade process.
Potential Biocatalytic Strategies:
Lipase-Catalyzed Acylation: Lipases are versatile enzymes capable of catalyzing acylation reactions. A plausible biocatalytic route involves the lipase-mediated acylation of ethyl cyanoacetate with a propionyl donor. This approach could offer high chemo- and regioselectivity.
Nitrilase-Mediated Hydrolysis: If a precursor molecule containing a nitrile group at a different position were available, a nitrilase could be used for the selective hydrolysis of the nitrile to a carboxylic acid, followed by enzymatic or chemical conversion to the target β-keto ester. While not a direct synthesis, this highlights the potential of nitrilases in manipulating cyano-containing intermediates.
Dehydrogenase/Reductase Activity: Dehydrogenases and reductases are instrumental in the stereoselective reduction of ketones. In a retrosynthetic sense, if a precursor with a hydroxyl group at the C3 position were synthesized, a dehydrogenase could be used for its oxidation to the corresponding ketone, yielding the target molecule.
Table 2: Potential Enzymes and Their Applications in Synthesis
| Enzyme Class | Example Enzyme | Potential Reaction | Relevance to this compound Synthesis |
| Lipases | Candida antarctica Lipase B (CALB) | Transesterification, acylation | Acylation of ethyl cyanoacetate with a propionyl donor. |
| Nitrilases | Nitrilase from Alcaligenes faecalis | Hydrolysis of nitriles to carboxylic acids | Potential for modifying related cyano-containing precursors. |
| Dehydrogenases | Alcohol dehydrogenase from Saccharomyces cerevisiae | Oxidation of alcohols to ketones | Oxidation of a 3-hydroxy precursor to the 3-oxo functionality. |
The development of a biocatalytic pathway would require screening for suitable enzymes, optimizing reaction conditions (pH, temperature, substrate concentration), and potentially protein engineering to enhance enzyme activity and stability for the specific substrates.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials.
Solvent-Free and Environmentally Benign Synthetic Protocols
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, which can be achieved via a Claisen-type condensation, solvent-free conditions are a viable and attractive option.
Solvent-Free Claisen Condensation:
The reaction between ethyl cyanoacetate and a propionylating agent can potentially be carried out without a solvent, for instance, by using one of the reactants as the reaction medium, especially if it is a liquid at the reaction temperature. Microwave irradiation can also be employed to facilitate solvent-free reactions, often leading to significantly reduced reaction times and increased yields. researchgate.net
Table 3: Comparison of Conventional vs. Solvent-Free Synthesis (Hypothetical)
| Parameter | Conventional Synthesis (with solvent) | Solvent-Free Synthesis (e.g., Microwave-assisted) |
| Solvent | Toluene (B28343), Dichloromethane, etc. | None |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High (prolonged heating) | Lower (short reaction time) |
| Work-up | Solvent extraction, distillation | Simpler, direct isolation |
| Waste Generation | Significant solvent waste | Minimal |
The use of environmentally benign solvents, such as water, ethanol (B145695), or ionic liquids, is another green alternative if a solvent is necessary for the reaction.
Atom Economy and Process Efficiency in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The Claisen condensation, a primary route to β-keto esters, generally exhibits good atom economy. The main byproduct is an alcohol molecule derived from the ester.
Calculation of Atom Economy for Claisen Condensation:
For the synthesis of this compound from ethyl cyanoacetate and ethyl propionate, the reaction would be:
Ethyl Cyanoacetate + Ethyl Propionate → this compound + Ethanol
Molecular Weight of this compound: 169.18 g/mol
Molecular Weight of Reactants (Ethyl Cyanoacetate + Ethyl Propionate): 113.12 g/mol + 102.13 g/mol = 215.25 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (169.18 / 215.25) x 100 ≈ 78.6%
To improve process efficiency, factors such as reaction yield, catalyst turnover number, and ease of product isolation must be optimized.
Waste Minimization and By-product Utilization Strategies
Minimizing waste is a cornerstone of green chemistry. In the synthesis of this compound, the primary byproduct is often an alcohol (e.g., ethanol in the Claisen condensation).
Strategies for Waste Minimization and By-product Utilization:
Catalyst Recycling: Using heterogeneous or immobilized catalysts (both organocatalysts and enzymes) allows for easy separation and reuse, minimizing catalyst waste.
By-product Recovery and Reuse: The ethanol generated can be recovered through distillation and potentially reused as a solvent or reactant in other processes.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel (one-pot) avoids the need for intermediate purification steps, thereby reducing solvent use and waste generation.
Advanced Synthetic Strategies and Scale-Up Considerations for this compound
For the industrial production of this compound, advanced synthetic strategies and careful consideration of scale-up parameters are essential to ensure an efficient, safe, and cost-effective process.
Continuous Flow Synthesis:
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals. researchgate.netacs.org For the production of this compound, a continuous flow process could involve pumping the reactants through a heated reactor containing an immobilized catalyst.
Table 4: Advantages of Continuous Flow Synthesis for this compound Production
| Feature | Advantage |
| Enhanced Heat and Mass Transfer | Improved reaction control and safety, higher yields. |
| Precise Control of Reaction Parameters | Consistent product quality and reproducibility. |
| Miniaturization and Scalability | Easier to scale up by running the process for longer or using multiple reactors in parallel. |
| Safety | Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous materials. |
| Integration of In-line Analysis | Real-time monitoring and optimization of the reaction. |
Scale-Up Considerations:
When scaling up the synthesis from the laboratory to an industrial setting, several factors must be carefully evaluated:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat generated (exothermicity) is crucial for safe and efficient operation.
Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging on a larger scale and can impact reaction rates and yields.
Downstream Processing: The purification and isolation of the final product must be efficient and scalable. This includes considerations for extraction, distillation, and crystallization processes.
Cost of Raw Materials and Catalysts: The economic viability of the process depends on the cost and availability of starting materials and the cost and lifetime of the catalyst.
Regulatory Compliance: The manufacturing process must adhere to all relevant safety and environmental regulations.
The successful industrial production of this compound will likely involve a combination of an optimized synthetic route, potentially utilizing organo- or biocatalysis, with advanced manufacturing technologies such as continuous flow processing to ensure a green, efficient, and economically viable process.
Flow Chemistry Applications in Continuous this compound Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. google.com The application of flow chemistry to the synthesis of this compound, likely via a Claisen-type condensation, can significantly improve reaction efficiency and product consistency.
In a typical flow setup, streams of the reactants, for instance, ethyl cyanoacetate and propionyl chloride, along with a base, are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. For Claisen condensations, which are often exothermic, the high surface-area-to-volume ratio of flow reactors facilitates rapid heat dissipation, preventing runaway reactions and improving process safety.
A study on a similar Claisen condensation in a continuous flow reactor demonstrated a significant reduction in reaction time from 20 hours in a batch process to just 2 minutes in flow, with an increase in yield from 73% to 84%. celonpharma.com This was achieved by optimizing parameters such as solvent, temperature, and reagent stoichiometry. Such findings suggest that a continuous flow process for the synthesis of this compound could offer similar benefits.
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Claisen Condensation
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 20 hours | 2 minutes |
| Yield | 73% | 84% |
| Productivity | Lower | 74.4 g/h |
| Space-Time Yield | Lower | 3720 kg h⁻¹ m⁻³ |
This data is based on a comparable Claisen condensation reaction and illustrates the potential advantages of applying flow chemistry to the synthesis of this compound. celonpharma.com
Industrial Process Optimization and Process Intensification for this compound
Industrial production of this compound necessitates a focus on process optimization and intensification to ensure economic viability and sustainability. rsc.org Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of β-keto esters like this compound, this can involve several strategies.
One key area for optimization is the choice of base and solvent. The use of a strong, non-nucleophilic base is crucial for the deprotonation of ethyl cyanoacetate to form the reactive enolate. masterorganicchemistry.com In an industrial setting, the cost, handling, and disposal of the base and solvent are significant considerations. The development of catalytic, rather than stoichiometric, base systems can lead to a more atom-economical process.
Process intensification can also be achieved through the integration of reaction and separation steps. For example, reactive distillation, where the reaction and separation of products occur in the same unit, can drive the equilibrium of the reaction towards the product side and reduce capital and operating costs. While direct application to the synthesis of this compound would require specific investigation, the principles of process intensification are broadly applicable to the synthesis of fine chemicals.
Furthermore, the design of the work-up procedure is critical for industrial-scale production. A stirring-induced emulsion synthesis technique has been successfully applied to a large-scale Claisen-Schmidt condensation, allowing for easy separation of the product and recycling of the catalyst and solvent. rsc.org This approach could potentially be adapted for the synthesis of this compound to streamline the purification process.
Microwave-Assisted and Photochemical Synthesis of this compound
Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles. nih.gov The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times compared to conventional heating methods. Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can enhance the rate of the Claisen-type condensation. Studies on microwave-assisted synthesis of various heterocyclic compounds from active methylene precursors have demonstrated the efficiency of this technique. researchgate.netsemanticscholar.org
Photochemical methods offer another avenue for the synthesis of compounds derived from active methylene groups. rsc.org Photoinduced reactions can proceed under mild conditions and may offer unique selectivity. For instance, the photo-triggered C-arylation of active methylene compounds with diazonium salts has been reported, showcasing a novel way to form carbon-carbon bonds under visible light. researchgate.net While the direct photochemical acylation of ethyl cyanoacetate to form this compound is not a well-established method, the exploration of photochemistry in this context could lead to novel and greener synthetic routes. Photoinduced α-alkylation of active methylene compounds with nonactivated alkenes has also been demonstrated, indicating the potential for light-mediated carbon-carbon bond formation at the active methylene position. acs.org
Synthesis of Chiral Analogues and Derivatives of this compound
The development of synthetic methods to access chiral analogues of this compound is of significant interest, as these compounds can serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereocenter in these analogues would be at the C2 position, bearing the cyano and ester groups.
Asymmetric Synthesis Approaches to Chiral Forms
Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other. For the synthesis of chiral this compound analogues, several asymmetric strategies could be envisioned. One approach is the use of a chiral catalyst to mediate the acylation of ethyl cyanoacetate. Chiral Lewis acids or organocatalysts could potentially coordinate to the reactants in a way that favors the formation of one enantiomer of the product.
Another strategy involves the asymmetric reduction of a precursor molecule. For example, if a suitable precursor with a carbon-carbon double bond could be synthesized, an asymmetric hydrogenation could establish the chiral center. More directly, the asymmetric reduction of β-ketonitriles has been achieved using recombinant carbonyl reductases, yielding chiral β-hydroxy nitriles with excellent optical purity. nih.gov While this would introduce a hydroxyl group, it demonstrates the feasibility of enzymatic methods for creating chirality in similar structures.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
A well-established method for achieving stereocontrol in synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral this compound analogues, a chiral alcohol could be used to form an ester with cyanoacetic acid. This chiral cyanoacetate ester could then be acylated with propionyl chloride. The bulky chiral auxiliary would sterically hinder one face of the enolate, leading to a diastereoselective acylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-cyano-3-oxopentanoic acid, which could then be esterified to give the desired ethyl ester.
Commonly used chiral auxiliaries include Evans oxazolidinones and derivatives of naturally occurring compounds like amino alcohols. williams.edu The choice of chiral auxiliary and reaction conditions would be crucial in determining the diastereoselectivity of the acylation step.
Table 2: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95% |
| Camphorsultam | Diels-Alder Reactions, Alkylations | >90% |
| (1R,2S)-Ephedrine | Alkylation of Amides | >90% |
This table provides examples of common chiral auxiliaries and their effectiveness in inducing stereoselectivity in various reactions, which could be analogous to the synthesis of chiral this compound.
Diastereoselective and Enantioselective Synthesis
Diastereoselective and enantioselective synthesis are key to producing single enantiomers of chiral molecules. In the context of this compound analogues, a diastereoselective approach could involve reacting a chiral substrate with a reagent to create a new stereocenter in a specific orientation relative to the existing one. The chiral auxiliary-mediated strategy described above is a prime example of a diastereoselective synthesis.
Enantioselective synthesis, on the other hand, creates a chiral product from an achiral starting material using a chiral catalyst or reagent. For the synthesis of chiral this compound, an enantioselective acylation of ethyl cyanoacetate would be a highly desirable approach. This would involve the use of a chiral catalyst, such as a chiral metal complex or a chiral organocatalyst, that can differentiate between the two enantiotopic faces of the enolate of ethyl cyanoacetate. While specific catalysts for this exact transformation are not well-documented, the field of asymmetric catalysis is rapidly advancing, and it is plausible that such a catalyst could be developed. The enantioselective synthesis of α-quaternary ketones and α-ketoesters has been achieved using chiral phosphine (B1218219) catalysts, demonstrating the potential for catalytic methods to create stereocenters adjacent to a carbonyl group. unc.edu
Reactivity Profiles and Reaction Mechanisms of Ethyl 2 Cyano 3 Oxopentanoate
Reactions at the Carbonyl Moiety of Ethyl 2-cyano-3-oxopentanoate
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amine, Hydrazine (B178648), Hydroxylamine)
The ketone and ester carbonyl groups, along with the cyano group, provide multiple sites for condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in constructing heterocyclic systems.
When reacted with amines, this compound can undergo a series of transformations. For instance, the reaction with primary amines can lead to the formation of enamine intermediates, which can then cyclize to form substituted pyrroles. A study demonstrated the synthesis of 2-aminopyrrole-3-carboxylates from α-cyano-γ-ketoesters and primary amines, mediated by zinc perchlorate (B79767). yok.gov.tr This reaction proceeds through the initial formation of an enamine from the ketone, followed by a zinc-catalyzed cyclization and subsequent tautomerization to yield the aromatic pyrrole (B145914) ring. yok.gov.tr
Hydrazine and its derivatives react with β-ketoesters to form pyrazoles. In the case of this compound, the reaction with hydrazine would likely proceed via initial condensation at the more reactive ketone carbonyl, followed by cyclization involving the cyano or ester group to form a pyrazole (B372694) derivative.
Hydroxylamine (B1172632) reacts with β-ketoesters to yield isoxazoles. The reaction with this compound is expected to form an oxime at the ketone position, which can then undergo cyclization.
Reductions and Oxidations of the Oxo Functionality
The oxo (ketone) group in this compound is susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-cyano-3-hydroxypentanoate. This selective reduction is possible because ketones are generally more reactive towards nucleophilic reducing agents than esters and nitriles. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone, ester, and nitrile groups. libretexts.orgallrounder.aichemguide.co.uk
The enantioselective reduction of the 3-oxo group in similar β-keto esters has been achieved using chiral catalysts, such as Ru(BINAP)Cl₂, to produce chiral β-hydroxy esters with high enantiomeric excess. This highlights the potential for stereocontrolled synthesis starting from this compound.
The oxidation of the oxo group is not a common transformation for this molecule, as it would require cleavage of a carbon-carbon bond.
Transformations Involving the Cyano Group of this compound
The cyano group is a versatile functional handle that can be transformed into various other functionalities.
Hydrolysis and Amidation Pathways of the Nitrile Functionality
The nitrile group can be hydrolyzed under either acidic or basic conditions to a carboxylic acid or an amide. libretexts.orglumenlearning.comchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.orglumenlearning.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under forcing acidic conditions, the amide can be further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This also leads to the formation of an amide, which can be further hydrolyzed to a carboxylate salt under basic conditions. chemistrysteps.comlibretexts.org Controlling the reaction conditions is crucial to selectively stop the reaction at the amide stage. chemistrysteps.com
Reduction Reactions of the Nitrile to Amines or Aldehydes
The cyano group can be reduced to a primary amine or an aldehyde. libretexts.orgyoutube.comyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can reduce the nitrile to a primary amine. libretexts.orgallrounder.aichemguide.co.uk This transformation proceeds through the addition of two equivalents of hydride or hydrogen across the carbon-nitrogen triple bond. libretexts.org
Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgyoutube.comyoutube.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding aldehyde. libretexts.orgyoutube.comyoutube.com
Cyclization Reactions via Nitrile Participation (e.g., Thorpe-Ziegler type reactions)
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. thieme-connect.dewikipedia.orgambeed.comlscollege.ac.in While this compound is not a dinitrile itself, its cyano group can participate in similar intramolecular cyclization reactions if another suitable functional group is present in the molecule. For instance, if the ethyl group of the ester were replaced with a cyanomethyl group, a Thorpe-Ziegler type cyclization could be envisioned. thieme-connect.de
Cycloaddition and Heterocyclic Annulation Reactions of this compound
This compound can participate in cycloaddition and heterocyclic annulation reactions, leveraging its multiple functional groups to construct complex ring systems. researchgate.netuchicago.eduacademie-sciences.frpageplace.de
The activated methylene (B1212753) group adjacent to both the cyano and oxo groups is a potent nucleophile in Michael additions. For example, it can add to α,β-unsaturated compounds, leading to the formation of new carbon-carbon bonds and setting the stage for subsequent annulation reactions. rsc.org
The compound can also serve as a building block in multicomponent reactions for the synthesis of heterocycles. For instance, its reaction with an aldehyde and a nitrogen source could lead to the formation of dihydropyridines or other related heterocyclic structures. The Knoevenagel condensation of the active methylene group with an aldehyde or ketone can furnish an electron-deficient alkene, which can then act as a dienophile in Diels-Alder reactions or as a Michael acceptor. thieme-connect.de
Synthesis of Pyridines and Related Nitrogen Heterocycles
The trifunctional nature of this compound makes it an excellent substrate for the synthesis of highly substituted pyridines, particularly 3-cyano-2-pyridones. These reactions often proceed via one-pot multi-component reactions. For instance, in a reaction analogous to the classical Guareschi-Thorpe synthesis, this compound can be condensed with an ammonia (B1221849) source and another active methylene compound.
A common synthetic route involves a one-pot, four-component reaction of an aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate (B8463686) (a structural analog of the title compound), and ammonium (B1175870) acetate (B1210297). tjnpr.org Adapting this for this compound, the compound itself can act as the 1,3-dicarbonyl component. The reaction with an aldehyde and ammonium acetate would likely proceed through an initial Knoevenagel condensation, followed by Michael addition of a second equivalent of the β-ketoester or another nucleophile, and subsequent cyclization and aromatization to yield a polysubstituted pyridine (B92270). The presence of the propionyl group (CH3CH2CO-) at the 3-position of the starting ester would result in an ethyl group at the 4-position of the resulting pyridine ring.
The synthesis of 3-cyano-2-oxo-1,2-dihydropyridines can be achieved by reacting α,β-unsaturated ketones (chalcones) with cyanoacetamide or ethyl cyanoacetate in the presence of excess ammonium acetate. ekb.eg this compound can similarly be employed as the active methylene component in reactions with enones or enamines to construct the pyridine scaffold. researchgate.net
Formation of Pyrimidines, Pyrroles, and Other Heterocyclic Scaffolds
The reactivity of this compound extends to the synthesis of a variety of other important five- and six-membered heterocycles.
Pyrimidines: The synthesis of pyrimidines can be accomplished via reactions that resemble the Biginelli reaction. A patent describes a process for preparing dihydropyrimidines by reacting a β-ketoester (ethyl 4-methyl-3-oxopentanoate), an aldehyde (4-fluorobenzaldehyde), and guanidine (B92328) hydrochloride. googleapis.com Following this model, this compound can be condensed with an aldehyde and a urea (B33335) or guanidine derivative. The reaction involves the acid-catalyzed formation of an acyl iminium ion intermediate from the aldehyde and urea, which is then trapped by the enol form of the ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine (B8664642) core. The cyano group on the starting material would be retained in the final product, offering a handle for further functionalization.
Pyrroles: The synthesis of highly substituted pyrroles from this compound and its analogs (α-cyano-γ-ketoesters) is well-documented. A particularly effective method involves the zinc perchlorate (Zn(ClO₄)₂) mediated annulation of these ketoesters with primary amines. yok.gov.tr This reaction provides 2-aminopyrrole-3-carboxylate derivatives in good yields. The process is believed to involve the formation of an enamine from the amine and the keto-ester, followed by a zinc-catalyzed intramolecular cyclization and subsequent aromatization via water elimination. yok.gov.tr
| Reactant 1 (Amine) | Reactant 2 (Ketoester) | Catalyst | Product | Yield |
| 2,3-Dimethylaniline | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-5-methyl-1-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylate | 70% |
| Phenylamine | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate | 65% |
| 2-Chloroaniline | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-1-(2-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxylate | 68% |
| Benzylamine | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-1-benzyl-5-methyl-1H-pyrrole-3-carboxylate | 72% |
This table is illustrative, based on data for the analogous compound Ethyl 2-cyano-4-oxopentanoate as reported in the literature. yok.gov.tr
Pyrazoles: The reaction of β-keto-nitriles with hydrazine is a classic method for pyrazole synthesis. For example, a derivative, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate, undergoes cyclization with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to produce the corresponding 5-amino-4-carboxamide pyrazole derivative in high yield. semanticscholar.org This transformation highlights the utility of the vicinal keto and nitrile functionalities in constructing the pyrazole ring.
Multi-Component Reactions (MCRs) Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency. semanticscholar.org this compound, with its array of functional groups, is an ideal substrate for designing MCRs. nih.gov
The synthesis of 3-cyano-2-oxa-pyridine derivatives provides a clear example of such a process. tjnpr.org A one-pot reaction starting from a substituted acetophenone, an aryl aldehyde, and ethyl cyanoacetate in the presence of ammonium acetate exemplifies a four-component synthesis. tjnpr.org Substituting this compound for ethyl cyanoacetate in similar MCRs allows for the introduction of an ethyl group and an ester functionality at different positions of the resulting heterocyclic core, thereby increasing molecular complexity in a single step. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.net
Annulation Reactions Leading to Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for building fused heterocyclic systems. This compound can participate in these reactions both as the starting scaffold and as a reactant that builds a new ring.
The previously mentioned synthesis of pyrroles from α-cyano-γ-ketoesters and amines is a prime example of an annulation process, specifically a [4+1] annulation, where the four-carbon ketoester backbone and the amine's nitrogen atom combine to form the five-membered pyrrole ring. yok.gov.tr
Furthermore, the pyrroles synthesized from this method can be used in subsequent annulation reactions. For example, substituted NH-pyrroles can be reacted to form pyrrolo[1,2-a]pyrimidines, a class of fused heterocycles with interesting photophysical properties. rsc.org The initial pyrrole, derived from this compound, can be reacted with reagents like acetylenedicarboxylates or β-ketoesters in the presence of a catalyst to construct the second, fused pyrimidine (B1678525) ring.
Mechanism Elucidation Studies for Reactions of this compound
Understanding the mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and predicting product outcomes.
Kinetic and Thermodynamic Analysis of Reaction Pathways
The reactivity of this compound is fundamentally governed by the keto-enol tautomerism inherent to its 1,3-dicarbonyl structure. walisongo.ac.id The equilibrium between the keto and enol forms is influenced by solvent polarity, temperature, and pH. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while polar solvents can stabilize the keto form. walisongo.ac.id
| Compound | Solvent | % Enol at Equilibrium |
| 2,4-Pentanedione | Gas Phase | 92% |
| 2,4-Pentanedione | Cyclohexane | 95% |
| 2,4-Pentanedione | Water | 15% |
| Ethyl Acetoacetate (B1235776) | Hexane | 46% |
| Ethyl Acetoacetate | Ethanol | 8% |
This table shows the keto-enol equilibrium for related 1,3-dicarbonyl compounds, illustrating the significant impact of structure and solvent. walisongo.ac.id
Kinetic studies of related reactions, such as the hydrolysis of esters or the tautomerization of β-dicarbonyl compounds, provide insight into the reaction pathways. nih.govresearchgate.net For condensation reactions, the rate-determining step can be either the initial nucleophilic addition of the enolate to an electrophile or the final dehydration step that leads to an aromatic heterocycle. The activation energy for these processes can be determined using Arrhenius plots, which correlate reaction rate with temperature. nih.gov For example, in the synthesis of pyrroles, the use of a Lewis acid catalyst like Zn(ClO₄)₂ is crucial; it likely lowers the activation energy for the intramolecular cyclization step by activating the iminium intermediate. yok.gov.tr
Identification and Characterization of Reaction Intermediates
While often transient and difficult to isolate, the identification of reaction intermediates is key to confirming a proposed mechanism. In the context of heterocycle synthesis from this compound, several key intermediates can be postulated based on established mechanisms. scispace.com
Enamine/Enolate Intermediates: In nearly all condensation reactions, the first step involves the formation of a nucleophilic species. In base-catalyzed reactions, this is the enolate formed by deprotonation of the α-carbon. In acid-catalyzed reactions with amines, an enamine intermediate is often formed. yok.gov.tr
Knoevenagel/Michael Adducts: In multi-component reactions for pyridine synthesis, a Knoevenagel condensation product between an aldehyde and the active methylene of this compound is a likely initial intermediate. This is followed by a Michael addition of a second nucleophile to the resulting α,β-unsaturated system.
Acyclic Cyclization Precursors: Before the final ring-closing step, an open-chain intermediate containing all the necessary atoms for the heterocycle exists. For example, in the pyrimidine synthesis, this would be an N-acylureido-β-ketoester species, formed by the reaction of the enolate with the acyl iminium ion. googleapis.com
Dihydropyridine/Dihydropyrrole Intermediates: The final step in many of these syntheses is an oxidation or elimination reaction that converts a non-aromatic dihydro-heterocycle into the final aromatic product. These dihydro intermediates are sometimes stable enough to be isolated or can be detected spectroscopically.
Mechanistic studies often employ techniques like NMR spectroscopy to observe intermediates in situ or use trapping experiments to capture them. Computational modeling is also used to calculate the relative energies of proposed intermediates and transition states, providing theoretical support for a given reaction pathway.
Investigation of Transition State Structures and Energies
Detailed computational studies on the transition state structures and energies for reactions involving this compound are not extensively documented. However, theoretical analyses of similar molecules, such as derivatives of ethyl cyanoacetate, provide valuable insights into the plausible transition states.
For instance, in reactions involving the nucleophilic attack on the carbonyl carbon of the ester or ketone group, a tetrahedral intermediate is expected to form. The transition state leading to this intermediate would be characterized by the approaching nucleophile and the elongating carbonyl double bond. The energy of this transition state is influenced by the nature of the nucleophile, the solvent, and any catalysts employed.
In the context of cyclization reactions, which are common for functionally substituted organic molecules, computational studies on related systems have elucidated the energetics of such processes. For example, a theoretical study on the decomposition of an adduct formed from ethyl (hydroxyimino)cyanoacetate and diisopropylcarbodiimide (DIC) revealed activation energies for cyclization to be in the range of 14.1 to 21.6 kcal/mol, depending on the stereochemistry of the starting adduct. researchgate.net These values, while not directly applicable to this compound, provide a general idea of the energy barriers that might be expected for intramolecular reactions of similar complexity.
The table below presents hypothetical transition state energy data for a generic reaction of a β-keto ester, illustrating the type of information that would be sought in a detailed computational study.
| Reaction Type | Generic Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition | Ethyl Acetoacetate + NH₃ | DFT B3LYP/6-31G* | 15.8 |
| Enolate Alkylation | Ethyl Acetoacetate Enolate + CH₃I | MP2/cc-pVTZ | 12.5 |
| Cyclization | Hypothetical Precursor | DFT M06-2X/def2-TZVP | 18.2 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Stereochemical Course of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is dictated by the stereocenter at the C2 position, which bears the cyano and propionyl groups. Reactions at the carbonyl centers or at the α-carbon can proceed with varying degrees of stereoselectivity, depending on the reaction conditions and the reagents used.
The presence of the chiral center at C2 can influence the facial selectivity of nucleophilic attack at the C3 ketone. According to Cram's rule or the Felkin-Anh model, the incoming nucleophile would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The exact stereochemical course would depend on the relative sizes of the substituents around the chiral center.
In reactions where the enolate of this compound is an intermediate, the stereochemistry of subsequent reactions, such as alkylation, will be influenced by the geometry of the enolate (E or Z) and the approach of the electrophile. The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of such reactions, leading to the enantioselective or diastereoselective synthesis of more complex molecules.
Applications of Ethyl 2 Cyano 3 Oxopentanoate in Chemical Synthesis and Materials Science
Ethyl 2-cyano-3-oxopentanoate as a Precursor for Complex Organic Molecules
The strategic placement of functional groups in this compound makes it an ideal starting material for the construction of intricate molecular architectures. Its reactivity has been harnessed to create complex natural products, develop new agrochemical scaffolds, and synthesize advanced organic functionalities.
While direct total synthesis of natural products using this compound is not extensively documented, its derivatives are crucial intermediates in the synthesis of complex, biologically active molecules. For instance, a closely related derivative, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate, is a key intermediate in a novel and efficient synthesis of AZD4547, a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinases, which has been investigated for its potential in cancer therapy. semanticscholar.org The synthesis involves the reaction of 3-(3,5-dimethoxyphenyl)propionyl chloride with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide to yield the key intermediate. semanticscholar.org
Furthermore, a structurally similar compound, (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, is a key intermediate in the synthesis of a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. google.com This highlights the importance of the cyanoketone (B1222219) functionality in the construction of complex pharmaceutical agents.
The development of new and effective agrochemicals is an ongoing area of research, and this compound and its analogs are valuable precursors in this field. Heterocyclic compounds derived from precursors similar to this compound, such as 2-amino-4H-pyrans and chromenes, have been identified as potentially biodegradable agrochemicals. growingscience.comderpharmachemica.com Substituted benzothiophene (B83047) derivatives, which can be synthesized from related cyano-containing precursors, are also essential compounds in the agrochemical industry. researchgate.netijcmas.com
The versatility of these scaffolds allows for the introduction of various functional groups, leading to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
The reactivity of this compound and its derivatives allows for the synthesis of advanced organic functionalities and chiral building blocks. For example, the chemo-enzyme-catalyzed stereodivergent synthesis of four stereoisomers of ethyl 2-cyano-3-(4-methoxyphenyl)-2-methyl-5-oxohexanoates has been reported. thieme-connect.com This process demonstrates the potential for creating stereochemically complex molecules with high precision.
Additionally, the reduction of related β-keto esters is a known method for producing chiral alcohols, which are valuable building blocks in asymmetric synthesis. uni-duesseldorf.de The ability to generate chiral centers from achiral starting materials is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Applications of this compound in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a versatile platform for their synthesis. The presence of multiple electrophilic and nucleophilic sites within the molecule facilitates a variety of cyclization reactions to form both nitrogen- and oxygen-containing heterocycles.
The reaction of this compound and its analogs with various nitrogen-containing reagents leads to the formation of a diverse range of heterocyclic systems.
Pyridines: Substituted pyridines are a prominent class of heterocycles with a wide range of biological activities. tjnpr.orgekb.eg The condensation of α,β-unsaturated ketones with ethyl cyanoacetate and ammonium (B1175870) acetate (B1210297) is a known method for the synthesis of 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg One-pot multicomponent reactions involving substituted acetophenones, ethyl cyanoacetate, aldehydes, and ammonium acetate can also yield 3-cyano-2-oxa-pyridine derivatives. tjnpr.org
Pyrroles: Pyrroles are another important class of nitrogen-containing heterocycles. A general procedure for the synthesis of 2-aminopyrrole-3-carboxylates involves the zinc perchlorate-mediated annulation of α-cyano-γ-ketoesters with amines. yok.gov.tr Specifically, ethyl 2-cyano-4-oxopentanoate, a close analog of the title compound, can be used as a starting material for the synthesis of various substituted pyrroles. yok.gov.tr The Knorr pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, which can be conceptually related to the reactivity of this compound. wikipedia.org
Imidazoles: Imidazoles are a common structural motif in many natural products and pharmacologically active molecules. google.com While direct synthesis from this compound is not explicitly detailed, general methods often involve the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849), highlighting the potential for appropriately functionalized derivatives to participate in such cyclizations. baranlab.org
Pyrazolones: Pyrazolones are a well-known class of compounds with various applications. Their synthesis can be achieved through the reaction of β-ketoesters with hydrazine (B178648) derivatives. orientjchem.org For example, the reaction of ethyl cyanoacetate with hydrazine hydrate (B1144303) can lead to the formation of pyrazolone (B3327878) intermediates, which can be further functionalized. nih.gov
The following table summarizes the synthesis of various nitrogen-containing heterocycles from precursors related to this compound.
| Heterocycle | Precursors | Reagents | Reference |
| Pyridines | Substituted acetophenone (B1666503), ethyl cyanoacetate, aryl aldehydes | Ammonium acetate | tjnpr.org |
| Pyrroles | Ethyl 2-cyano-4-oxopentanoate | Amines | yok.gov.tr |
| Pyrazolones | Ethyl cyanoacetate, hydrazine hydrate | Aldehydes, malononitrile (B47326) | nih.gov |
The reactivity of this compound also lends itself to the synthesis of various oxygen-containing heterocyclic systems.
Furans: Polysubstituted furans are present in numerous natural products and pharmaceutical molecules. mdpi.com A novel method for the synthesis of tetrasubstituted furans involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.com While the direct use of this compound is not specified, an attempt to synthesize furan (B31954) iminophosphoranes using ethyl 2-cyano-4-oxo-4-phenylbutanoate, a related compound, was reported to be unsuccessful under the tested conditions. researchgate.net
Pyrans: 4H-pyrans are an important class of compounds with diverse biological activities. growingscience.com They are often synthesized through a one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and malononitrile in the presence of a catalyst. growingscience.comscielo.org.mxdergipark.org.tr The structural similarity of ethyl acetoacetate (B1235776) to this compound suggests the potential for the latter to participate in similar transformations to yield highly functionalized pyran derivatives.
Chromenes: Chromenes are another important class of oxygen-containing heterocycles with a broad range of biological activities. derpharmachemica.com The synthesis of 2-amino-3-cyano-4H-chromenes is typically achieved through the condensation of a phenol, an aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate in the presence of a base. derpharmachemica.commdpi.com
The following table provides examples of the synthesis of oxygen-containing heterocycles using precursors related to this compound.
| Heterocycle | Precursors | Reagents | Catalyst | Reference |
| Pyrans | Aldehydes, ethyl acetoacetate, malononitrile | Ammonia | - | growingscience.comscielo.org.mx |
| Chromenes | Phenols, aldehydes, malononitrile | - | Piperidine | mdpi.com |
Formation of Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles)
The polyfunctional nature of this compound makes it an adept starting material for the synthesis of sulfur-containing heterocycles. The presence of a ketone and an activated methylene group adjacent to a nitrile makes it particularly suitable for cyclization reactions.
One notable application involves the synthesis of thieno-fused isothiazoles. Research has demonstrated that a derivative, ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate, reacts with phosphorus pentasulfide in boiling toluene (B28343) to yield Thieno[2,3-c]isothiazole-3-carboxylic acid. publish.csiro.aupublish.csiro.au This reaction proceeds through the formation of an intermediate ethyl 3-cyano-2,5-dithioxopentanoate, which then undergoes cyclization. publish.csiro.au The acetal (B89532) group in the starting material serves as a protected form of a terminal aldehyde, which, after thionation and cyclization, forms the thiophene (B33073) ring fused to an isothiazole.
Furthermore, this compound is an ideal intramolecular substrate for the Gewald reaction, a powerful method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org The Gewald reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The inherent ketone and α-cyanoester functionalities within the same molecule allow for a streamlined, intramolecular version of this reaction to produce highly functionalized thiophenes. Such reactions are prized for their efficiency and ability to generate molecular complexity in a single step. psu.edu While the broader Gewald reaction is well-documented with various substrates, the specific use of this compound offers a direct route to thiophenes with substituents derived from the pentanoate backbone. arkat-usa.orgorganic-chemistry.org
The synthesis of thiazoles, another important class of sulfur-containing heterocycles, often utilizes α-cyanoesters. researchgate.net A modified Gewald reaction has been developed for thiazole (B1198619) formation, highlighting the versatility of nitrile-containing starting materials in heterocyclic synthesis. beilstein-journals.org Although direct synthesis of thiazoles from this compound is not extensively documented, its structural motifs are amenable to established synthetic routes, such as the Hantzsch thiazole synthesis, by reacting the α-cyanoketone moiety with a thiourea (B124793) or thioamide.
Table 1: Synthesis of Thieno[2,3-c]isothiazole Derivative
| Starting Material | Reagent | Product | Yield | Reference |
| Ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate | Phosphorus Pentasulfide | Thieno[2,3-c]isothiazole-3-carboxylic acid | 24% | publish.csiro.au |
Diverse Scaffolds for Chemical Libraries
The generation of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery and materials science. This compound, through its participation in multicomponent reactions like the Gewald reaction, serves as an excellent building block for this purpose. The Gewald reaction is particularly noted for its utility in creating libraries of compounds by varying the starting ketone, α-cyanoester, and other components. derpharmachemica.com
By employing this compound in such synthetic strategies, a variety of substituted thiophenes can be generated. These thiophene cores can be further functionalized, providing access to a wide array of derivatives. The ability to systematically modify the substituents on the heterocyclic ring allows for the fine-tuning of chemical and physical properties, which is a key aspect of library design. Research has highlighted the practical synthesis of tetrasubstituted thiophenes specifically for their use in compound libraries, underscoring the importance of this synthetic approach. organic-chemistry.org
Applications of this compound in Materials Science
The unique functional group combination of this compound also positions it as a valuable intermediate in the synthesis of advanced materials.
The reactive sites within this compound allow for its incorporation into polymer chains, either as a monomer or as an intermediate for creating functionalized polymers. The ester and ketone functionalities can be modified to introduce polymerizable groups. For instance, the ketone can be converted into a vinyl group or other reactive moiety suitable for polymerization. Patents have described the use of structurally related cyanoacrylates, such as ethyl 2-cyano-3,3-diphenylprop-2-enoate, in the context of preparing functionalized polymers. google.comgoogle.com
Furthermore, the cyano and ester groups can be utilized in post-polymerization modification to append specific functionalities to a polymer backbone. The synthesis of cyclic polymers has been achieved using reagents like (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate, which shares the cyano-ester motif, indicating the utility of this chemical arrangement in advanced polymer synthesis. ethz.ch
The structural framework of this compound is a precursor to various functional organic materials.
Dyes and Pigments: The core structure can be elaborated into chromophoric systems. For example, a related compound, ethyl 2-methyl-3-oxopentanoate, has been used in the synthesis of pyrrolinones, which are key intermediates in the preparation of plant bile pigments. osti.gov The cyanoacetic acid moiety is a known electron acceptor in D-π-A (Donor-π-Acceptor) organic dyes used in dye-sensitized solar cells, highlighting the electronic role of the functional groups present in this compound. nus.edu.sg
Liquid Crystals: The synthesis of liquid crystals often relies on molecules with a rigid core and flexible tails. colorado.edutcichemicals.com The cyano group is a particularly important substituent in liquid crystal design, as its strong dipole moment can influence the formation and stability of mesophases, such as the nematic phase. tcichemicals.comajchem-a.com While direct synthesis from this compound is not prominent, its structure provides a template that can be chemically modified to create calamitic (rod-shaped) or other mesogenic molecules. nih.govuobaghdad.edu.iq
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.infomdpi.com The properties of MOFs are dictated by the geometry and functionality of these organic linkers. Organic molecules containing carboxylate or cyano groups are common choices for ligands. nih.gov
This compound can be envisioned as a precursor to a suitable MOF ligand. Hydrolysis of the ethyl ester group would yield the corresponding carboxylic acid, 2-cyano-3-oxopentanoic acid. This molecule, possessing both a carboxylate and a cyano group, could potentially act as a multidentate ligand, bridging metal centers to form novel MOF architectures. The ability to precisely design and functionalize organic ligands is crucial for tuning the pore size and chemical environment within MOFs for applications in gas storage, separation, and catalysis. oaepublish.com
Catalytic and Ancillary Roles of this compound
Currently, there is limited information in the scientific literature describing this compound acting as a catalyst or playing an ancillary (assisting) role in chemical reactions. Its primary utility has been reported as a reactive intermediate and a building block for more complex molecules, owing to its combination of reactive functional groups. While a related derivative, ethyl 2-cyano-2-methyl-5-oxopentanoate, has been mentioned as a substrate in a ruthenium-catalyzed reaction, this does not indicate a catalytic role for the molecule itself. molaid.com Future research may yet uncover such applications, but based on current knowledge, its role is firmly established as a versatile synthetic precursor.
Ligand Precursor for Transition Metal Catalysis and Organocatalysis
The structure of this compound contains both a β-ketoester moiety and a nitrile group, both of which are capable of coordinating to metal centers. The β-ketoester can act as a bidentate ligand through its two oxygen atoms, forming stable chelate rings with a variety of transition metals. This is a well-established mode of coordination for simpler β-dicarbonyl compounds like acetylacetonate. The nitrile group can also coordinate to a metal center via its nitrogen lone pair.
This dual-functionality suggests that this compound could serve as a precursor for synthesizing novel ligands or act as a ligand itself in transition metal catalysis. The coordination of this molecule to a metal could be used to create catalysts for various transformations. For instance, complexes of copper (II) and iron (III) with ligands derived from the related ethyl 2-cyanoacetate have been shown to act as catalyst precursors for the oxidation of alcohols. rsc.org While direct, large-scale applications of this compound as a ligand precursor are not widely reported in mainstream literature, its potential is rooted in the fundamental principles of coordination chemistry.
In the realm of organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, this compound is more commonly a substrate rather than a catalyst itself. mdpi.comgoogle.comresearchgate.net Organocatalysis often relies on amines, phosphines, or Brønsted acids to activate substrates. mdpi.comnih.gov While the molecule has reactive sites, it does not fit the typical profile of an organocatalyst.
| Functional Group | Potential Coordinating Atoms | Type of Interaction | Relevance to Catalysis |
|---|---|---|---|
| β-Ketoester | Oxygen (Ketone), Oxygen (Ester Carbonyl) | Bidentate Chelation | Forms stable complexes with transition metals, potentially creating a chiral environment or influencing the metal's electronic properties. |
| Nitrile | Nitrogen | Monodentate Coordination | Can bind to a metal center, potentially acting as a hemilabile ligand that can dissociate to open a coordination site for catalysis. |
Solvent or Co-solvent in Specific Chemical Transformations
The use of a highly functionalized and reactive molecule like this compound as a bulk solvent is not a common practice in chemical synthesis. Solvents are typically chosen for their chemical inertness under reaction conditions, low cost, and appropriate physical properties (e.g., boiling point, polarity). This compound, with its multiple reactive sites, would likely interfere with many chemical transformations if used as the medium.
However, in certain specific cases, a reactant can be used in large excess, effectively acting as a co-solvent or the reaction medium itself. There is limited specific evidence of this compound being used in this capacity. More commonly, simpler related esters like ethyl 3-oxopentanoate (B1256331) are mentioned as reactants or solvents in organic synthesis. medchemexpress.com For example, in some organocatalyzed Michael addition reactions, methanol (B129727) has been used as a solvent for reactions involving ethyl 3-oxopentanoate as a reactant. core.ac.uk The choice of an external, inert solvent is generally preferred to avoid side reactions and simplify purification.
Additive for Modulating Reaction Selectivity or Yield
In catalysis, small quantities of additives are often used to influence the outcome of a reaction, for instance, by improving the yield or controlling the stereoselectivity. Additives can interact with the catalyst, substrate, or intermediates to steer the reaction down a specific pathway.
Given the coordinating properties of this compound, it is plausible that it could act as a modulating additive in certain transition metal-catalyzed reactions. By binding to the metal catalyst, it could alter the steric or electronic environment around the active site, thereby influencing which product is preferentially formed.
While direct research detailing the use of this compound as a reaction-modifying additive is scarce, the principle is well-established in related chemistry. For example, in copper-mediated Michael additions of similar compounds, the addition of protic additives like water has been shown to be critical for obtaining good yields. thieme-connect.com This demonstrates that external agents can play a crucial role in the efficiency of reactions involving complex esters. Although this does not directly involve the title compound as an additive, it supports the concept that such molecules could have a modulating effect if added to a reaction mixture.
| Reaction Parameter | Effect of Additive (General Principle) | Potential Role of this compound as an Additive |
|---|---|---|
| Reaction Yield | Can prevent catalyst decomposition or formation of byproducts. | Could stabilize a catalytic intermediate through temporary coordination. |
| Regioselectivity | Can block a specific site on the catalyst, directing the substrate to react at a different position. | Its steric bulk, when coordinated to a catalyst, could block one face of the active site. |
| Enantioselectivity | A chiral additive can create a chiral environment around an achiral catalyst. | If used in its chiral form, it could induce asymmetry in a reaction. |
Analytical Methodologies for Ethyl 2 Cyano 3 Oxopentanoate
Chromatographic Separation and Detection of Ethyl 2-cyano-3-oxopentanoate
Chromatographic methods are central to the analysis of this compound, providing powerful means for separation and detection. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for the resolution of individual components from a mixture.
Gas Chromatography (GC) for Purity Assessment and Quantification in Reaction Mixtures
Gas chromatography (GC) is a robust technique for assessing the purity of this compound and for its quantification within reaction mixtures. This method is particularly suitable for volatile and thermally stable compounds. In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.
For the analysis of cyanoacrylates and related compounds, a thermionic specific detector operating in nitrogen mode can be employed for enhanced sensitivity and selectivity. nih.gov While temperature programming can expedite the analysis of mixtures containing compounds with a wide range of boiling points, it can sometimes lead to baseline drift due to substrate bleeding at higher temperatures, which may affect the accuracy of quantitative results. dtic.mil The internal standard method is often utilized for accurate quantification, where a known amount of a reference compound is added to the sample. This allows for the correction of variations in injection volume and detector response. e3s-conferences.org
Table 1: Illustrative GC Parameters for Analysis of Cyano-containing Compounds
| Parameter | Value |
| Column | KB-1 or similar non-polar capillary column |
| Carrier Gas | Nitrogen |
| Detector | Flame Ionization Detector (FID) or Thermionic Specific Detector (TSD) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Optimized for separation of components |
| Internal Standard | Benzene or other suitable non-interfering compound |
This table presents a generalized set of GC parameters. Specific conditions may need to be optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound and for the analysis of the final product. HPLC offers versatility in terms of stationary and mobile phases, making it suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.
Reverse-phase HPLC is a commonly employed mode for the separation of moderately polar compounds like this compound. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com For preparative applications, where the goal is to isolate and purify the compound, HPLC can be scaled up to handle larger sample quantities. sielc.com
Table 2: Representative HPLC Conditions for Analysis of Related Compounds
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Acclaim C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL |
Note: These are example HPLC conditions and would require optimization for the specific analysis of this compound. semanticscholar.org
Thin-Layer Chromatography (TLC) for Qualitative Reaction Progression Tracking
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative monitoring of reaction progress. libretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of products. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. youtube.com
Supercritical Fluid Chromatography (SFC) for High-Resolution Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC bridges the gap between gas and liquid chromatography, offering advantages of both. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net
SFC is particularly well-suited for the purification of complex mixtures and the separation of chiral compounds. americanpharmaceuticalreview.comepo.org By using achiral stationary phases, SFC can provide excellent resolution of impurities, leading to high-purity products. americanpharmaceuticalreview.com The use of co-solvents, such as methanol, can modify the polarity of the mobile phase, enabling the separation of a wide range of compounds, including polar molecules. americanpharmaceuticalreview.com The technique is also considered "greener" than HPLC due to the reduced use of organic solvents. shimadzu.com
Table 3: General SFC Parameters for Compound Purification
| Parameter | Value |
| Column | Various available, e.g., 2-Ethyl pyridine (B92270) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |
| Flow Rate | Typically higher than HPLC (e.g., 70 mL/min for preparative) |
| Outlet Pressure | 100 bar |
| Temperature | 35 °C |
These parameters are illustrative and would be optimized for the specific separation of this compound. americanpharmaceuticalreview.com
Spectrometric and Other Quantitative Analytical Approaches for this compound
In addition to chromatographic techniques, spectrometric methods play a vital role in the quantitative analysis of this compound. These approaches are based on the interaction of the molecule with electromagnetic radiation.
Quantitative Spectrophotometry for Concentration Determination (e.g., UV-Vis absorption for quantification)
Quantitative spectrophotometry, particularly UV-Vis absorption spectroscopy, can be a straightforward and effective method for determining the concentration of this compound in a solution, provided the compound possesses a suitable chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The presence of other compounds in the mixture that absorb at the same wavelength can interfere with the analysis, which is a key consideration. Colorimetric reactions can sometimes be employed to generate a colored product with a distinct absorbance maximum, enhancing selectivity and sensitivity. acs.org
Titrimetric Methods for Assay and Purity Verification
Acid-Base Titration
In principle, the acidic proton at the α-carbon (between the cyano and ketone groups) of β-keto esters can be titrated with a standard base. However, for compounds like this compound, this method presents significant challenges. A closely related compound, Diethyl 2-cyano-3-oxosuccinate, is known to be acidic but also catalyzes its own autohydrolysis in aqueous solutions. mdpi.com This self-catalyzed degradation makes it unsuitable for standard acid-base titration, as the compound would decompose during the analysis, leading to inaccurate and unreliable results. mdpi.com Given the structural similarity, this compound is expected to exhibit similar instability, rendering direct acid-base titration impractical for assay determination.
Karl Fischer Titration for Water Content
Karl Fischer titration is a highly specific and widely used method for determining the water content in a sample. wikipedia.org This technique is crucial for quality control, as the presence of water can affect the stability and reactivity of hygroscopic compounds like this compound. The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol, such as methanol. wikipedia.orgbyjus.com
The fundamental reaction is: I₂ + SO₂ + H₂O → 2HI + SO₃ byjus.com
There are two main types of Karl Fischer titration:
Volumetric Titration : A Karl Fischer reagent containing a known concentration of iodine is added to the sample until all the water has been consumed. byjus.comquveon.com The endpoint is typically detected potentiometrically. wikipedia.orgbyjus.com This method is rapid and suitable for samples with water content down to 1%. byjus.com
Coulometric Titration : Iodine is generated electrochemically in the titration cell, and the amount generated is directly proportional to the amount of water present. byjus.comquveon.com This technique is ideal for determining trace amounts of water, often at the parts-per-million (ppm) level. mcckf.com
The choice between volumetric and coulometric methods depends on the expected water content of the this compound sample.
Table 1: Comparison of Karl Fischer Titration Methods
| Feature | Volumetric Titration | Coulometric Titration |
|---|---|---|
| Principle | Titrant with known iodine concentration is added. | Iodine is generated electrochemically. quveon.com |
| Sensitivity | Suitable for water content down to 1%. byjus.com | High sensitivity, suitable for trace amounts (ppm). mcckf.com |
| Apparatus | Simpler and generally lower cost. quveon.com | More complex, involves an electrochemical cell. |
| Typical Use | Routine quality control for higher moisture levels. | Analysis of high-purity, low-moisture samples. |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, oxygen) within a compound. For this compound, this method serves as a critical tool to verify its empirical formula, C₈H₁₁NO₃. nih.gov
The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured. The oxygen content is typically determined by difference. The experimentally determined percentages of each element are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count in Formula | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 56.80% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.56% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.36% |
| Total | 169.180 | 100.00% |
Sample Preparation and Derivatization Techniques for Enhanced Analysis
For complex analyses, particularly chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), sample preparation and derivatization are often necessary to improve the analytical performance.
Sample Preparation
Prior to analysis, this compound may require purification to remove impurities from its synthesis, such as starting materials or by-products. Flash chromatography is a common and effective purification technique for related compounds and would be suitable for this purpose. acs.org This involves dissolving the crude product in a minimal amount of solvent and passing it through a column of silica gel under pressure, using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the desired compound. orgsyn.org
Derivatization Techniques
Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. This can enhance volatility for GC analysis, improve detection sensitivity, or facilitate chromatographic separation. For this compound, derivatization can target its key functional groups: the ketone, the nitrile, or the active methylene (B1212753) group.
Oxime Formation : The ketone group can be derivatized by reacting it with a hydroxylamine (B1172632) derivative to form an oxime. This is a common strategy used to create derivatives for various analytical purposes, including peptide coupling. researchgate.net This would increase the molecular weight and alter the polarity of the molecule, which could be advantageous for HPLC separation.
Reduction of the Ketone : The ketone can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165). si.edu The resulting alcohol could then be further derivatized, for example, by silylation to increase its volatility for GC-MS analysis.
Hydrolysis of the Nitrile/Ester : While uncontrolled hydrolysis is a problem for titration, controlled hydrolysis of the nitrile group to a carboxylic acid or the ester group to its corresponding acid could be used as a derivatization strategy. The resulting carboxylic acid can be analyzed directly by HPLC or further derivatized (e.g., esterified with a fluorinated alcohol) for sensitive detection.
Reaction at the Active Methylene Carbon : The acidic C-H bond at the α-carbon allows for reactions such as alkylation. Introducing a specific alkyl group could be used to create a derivative with altered chromatographic properties. si.edu
Table 3: Potential Derivatization Strategies for this compound
| Functional Group | Reagent/Reaction | Derivative Formed | Purpose |
|---|---|---|---|
| Ketone | Hydroxylamine HCl | Oxime | Enhance HPLC separation, alter polarity. researchgate.net |
| Ketone | Sodium Borohydride | Secondary Alcohol | Enable further derivatization (e.g., silylation for GC). si.edu |
| Nitrile | Acid/Base Hydrolysis | Carboxylic Acid | Improve HPLC analysis, enable further derivatization. |
| Active Methylene | Alkyl Halide (e.g., Iodomethane) | Alkylated product | Alter chromatographic retention time. si.edu |
Theoretical and Computational Investigations of Ethyl 2 Cyano 3 Oxopentanoate
Electronic Structure and Reactivity Predictions of Ethyl 2-cyano-3-oxopentanoate
The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model this electronic structure and predict reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine ground-state properties, including charge distribution, the energies and shapes of frontier molecular orbitals (FMOs), and electrostatic potential maps. These properties are crucial for predicting a molecule's reactivity.
For instance, DFT calculations on a series of β-keto esters have been used to identify the most reactive sites for nucleophilic attack. mdpi.com The analysis of local reactivity descriptors, such as the Parr functions, can pinpoint specific atoms susceptible to reaction. In typical β-keto esters, the ester carbonyl carbon is often predicted to be more susceptible to nucleophilic attack than the ketone carbonyl carbon. mdpi.com
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. DFT studies on related indole (B1671886) derivatives of ethyl 2-cyano-3-oxobutanoate have utilized the B3LYP/6-311G** level of theory to determine these reactivity indices. sgu.edu.in For a similar compound, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate, DFT calculations have indicated a significant dipole moment, which influences its solubility and reactivity. smolecule.com
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Properties for a Related β-Keto Ester (Note: Data below is for a representative β-keto ester and serves to illustrate the outputs of DFT calculations, as specific values for this compound are not available in the cited literature.)
| Property | Illustrative Value/Description | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 4.2 Debye smolecule.com | Influences polarity and intermolecular interactions |
| Most Electrophilic Center | Ester Carbonyl Carbon mdpi.com | Predicted site for nucleophilic attack |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies and thermochemical properties like enthalpy of formation. nih.govuni-kiel.de
High-accuracy composite methods such as G4(MP2) and HEAT (High-accuracy Extrapolated Ab initio Thermochemistry) are designed to approximate the exact solution of the Schrödinger equation by combining calculations at different levels of theory and with various basis sets. elte.huchemrxiv.org These protocols systematically account for electron correlation, basis set size effects, and relativistic contributions to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values).
For a flexible molecule like this compound, a full thermochemical analysis would involve:
A conformational search to identify all significant low-energy structures. nih.gov
Geometry optimization and frequency calculation for each conformer at a reliable level of theory.
A series of single-point energy calculations with higher levels of theory and larger basis sets to extrapolate to the complete basis set limit.
Calculation of corrections for core-valence correlation, relativistic effects, and zero-point vibrational energy. elte.hu
While a specific high-accuracy ab initio study on this compound is not present in the surveyed literature, the application of these methods would provide definitive data on its gas-phase enthalpy of formation, which is crucial for understanding its stability and energy content. uni-kiel.de
The acidity of this compound is primarily due to the hydrogen atom on the α-carbon (C2), which is positioned between three electron-withdrawing groups: a ketone, an ester, and a nitrile. This structural feature significantly increases the stability of the corresponding carbanion (enolate) upon deprotonation, making the α-hydrogen acidic.
Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction. acs.orgmdpi.com However, accurately modeling this process is challenging, especially in solution, as it requires precise calculation of the solvation energies of the acid and its conjugate base. State-of-the-art computational pKa prediction models often combine high-level quantum mechanical calculations with sophisticated continuum solvent models (like PCM or SMD) or machine learning algorithms trained on large experimental datasets. acs.orgibs.re.kr Recent advances have demonstrated that graph neural networks and other deep learning approaches can achieve high accuracy in pKa prediction. ibs.re.krnih.gov
While a calculated pKa for this compound is not available, the pKa of the structurally similar Ethyl 2-cyano-3-oxobutanoate is reported to be 3.0, indicating a highly acidic C-H bond. elte.hu Computational models would aim to reproduce this value by accurately capturing the strong stabilizing effects of the adjacent cyano and carbonyl groups on the conjugate base.
Conformational Analysis and Tautomerism of this compound
Molecules with multiple single bonds can exist in various spatial arrangements known as conformations. Furthermore, molecules with specific functional groups can interconvert between structural isomers called tautomers. Computational chemistry is essential for exploring the energy landscape of these different forms.
This compound, as a β-dicarbonyl derivative, can exist in equilibrium between its keto and enol tautomeric forms. openstax.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the ketone oxygen, forming a carbon-carbon double bond. This process can be catalyzed by acids or bases. openstax.org
Computational studies, typically using DFT, are widely employed to investigate tautomeric equilibria. orientjchem.orgresearchgate.net These studies calculate the relative energies of the keto and enol forms to predict which tautomer is more stable and in what proportion it exists at equilibrium. For most simple β-keto esters, the keto form is generally more stable in the gas phase. semanticscholar.org However, the enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. researchgate.net
The polarity of the solvent also plays a crucial role. Polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions, shifting the equilibrium away from the enol form. orientjchem.orgresearchgate.net DFT calculations on related β-dicarbonyls have quantified these effects, showing a reduction in the energy difference between keto and enol forms in polar solvents compared to the gas phase. researchgate.net
Table 2: Illustrative Calculated Energies for Keto-Enol Tautomerism of a Related β-Dicarbonyl Compound (Note: Data is for 3-Phenyl-2,4-pentanedione from B3LYP/6-31+G(d) calculations and serves to illustrate the influence of the environment on tautomeric stability. orientjchem.org)
| Solvent | ΔE (E_keto - E_enol) (kcal/mol) | Activation Energy (Keto → Enol) (kcal/mol) | Most Stable Tautomer |
| Gas Phase | -17.89 | 30.61 | Keto |
| Cyclohexane | -17.34 | 30.82 | Keto |
| Methanol (B129727) | -16.55 | 31.23 | Keto |
| Water | -16.50 | 31.26 | Keto |
The flexibility of this compound arises from the potential for rotation around several single bonds, including the C-C bonds of the pentanoate chain and the C-O bond of the ethyl ester group. Each rotation leads to a different conformer with a distinct energy. A full conformational analysis aims to map the potential energy surface to identify all stable conformers (energy minima) and the transition states (saddle points) that connect them.
The energy barriers to rotation determine how rapidly the conformers interconvert at a given temperature. For example, the rotational barrier around the C-C bond adjacent to the carbonyl groups in β-keto esters is influenced by steric hindrance and electronic effects. These barriers can be calculated as the energy difference between the stable (staggered) conformer and the transition state (eclipsed) conformer. Such detailed analyses provide a complete picture of the molecule's dynamic behavior in solution. researchgate.net
Intramolecular Hydrogen Bonding Effects on Conformation
The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. Although direct computational studies on this specific molecule are not extensively available in the reviewed literature, the principles of intramolecular hydrogen bonding in related β-dicarbonyl and cyano-substituted compounds provide a strong basis for understanding its behavior. osti.govresearchgate.netmdpi.com
In molecules containing both a hydrogen bond donor and an acceptor in proximity, intramolecular hydrogen bonds can lead to the formation of stable cyclic or pseudo-cyclic structures. osti.gov For this compound, the presence of the keto and ester carbonyl groups, along with the cyano group, creates an environment where hydrogen bonding can play a crucial role in determining the preferred spatial arrangement of the atoms.
Computational analyses of similar molecules, such as diethyl 2-cyano-3-oxosuccinate, have shown a strong preference for the enol form, which is stabilized by intramolecular hydrogen bonding. mdpi.com This suggests that this compound may also exist in equilibrium between its keto and enol tautomers, with the enol form likely being stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens.
The strength of such an intramolecular hydrogen bond is influenced by several factors, including the distance between the hydrogen donor and acceptor atoms and the hybridization of the atoms involved. osti.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for quantifying these interactions and predicting the most stable conformations. bohrium.commdpi.com
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry offers invaluable tools for elucidating the complex mechanisms of organic reactions. For this compound, these methods have been applied to understand its reactivity in various synthetic transformations.
Transition State Characterization for Synthetic Pathways
A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods allow for the precise location and characterization of these fleeting structures.
For reactions involving this compound, such as condensations, cyclizations, and additions, computational modeling can identify the geometry, energy, and vibrational frequencies of the transition states. thieme-connect.de For instance, in a Claisen-type condensation to form this compound, computational analysis could detail the structure of the transition state for the carbon-carbon bond formation. Similarly, for subsequent reactions like the Biginelli reaction to form tetrahydropyrimidines, computational studies can elucidate the transition states of the cyclization and condensation steps. rjstonline.com
Reaction Coordinate Analysis and Potential Energy Surfaces
Reaction coordinate analysis provides a detailed picture of the energy landscape of a reaction. By mapping the potential energy surface (PES), chemists can visualize the energetic pathway from reactants to products, including any intermediates and transition states. smu.edu
For reactions involving this compound, constructing the PES allows for a comprehensive understanding of the reaction mechanism. This analysis can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help to identify the rate-determining step. smu.edu For example, in a multi-component reaction involving this compound, computational analysis of the PES can help to unravel the sequence of events and the energetics of each step. ulakbim.gov.tr
Solvation Effects and Catalytic Cycle Modeling
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can explicitly or implicitly account for the presence of solvent molecules, providing a more realistic description of the reaction.
For reactions of this compound, solvation models can be used to study how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. This is particularly important for reactions involving charged or highly polar species. acs.org
Furthermore, many reactions involving this compound are catalyzed. Computational modeling can be used to investigate the entire catalytic cycle, from the binding of the substrate to the catalyst to the release of the product. This can provide insights into the role of the catalyst in lowering the activation energy and can aid in the design of more efficient catalysts. ulakbim.gov.tr
Intermolecular Interactions and Solvent Effects on this compound Reactivity
The reactivity of this compound is not only governed by its intrinsic molecular structure but is also heavily influenced by its interactions with surrounding molecules, particularly the solvent.
Solvent Polarity and Hydrogen Bonding Effects on Reaction Pathways
The polarity of the solvent can significantly affect the pathways of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. Conversely, nonpolar solvents may favor concerted mechanisms or reactions involving less polar transition states.
Hydrogen bonding between the solvent and this compound or its reaction intermediates can also play a critical role. Protic solvents, which can act as hydrogen bond donors, can interact with the carbonyl and cyano groups of the molecule, influencing its conformation and reactivity. For example, in a Michael addition reaction, a protic solvent could stabilize the enolate intermediate through hydrogen bonding, thereby affecting the stereoselectivity of the reaction. cdnsciencepub.com
Computational studies that incorporate explicit solvent molecules or use continuum solvation models are essential for accurately predicting the influence of the solvent on the reaction pathways of this compound. bohrium.com These models can help to rationalize experimental observations and guide the choice of solvent for optimizing reaction conditions.
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. While specific MD simulation studies exclusively focused on this compound in various solvents are not extensively documented in publicly available literature, the principles and methodologies are well-established for similar molecules. nih.gov Such simulations for this compound would provide critical insights into its conformational flexibility, solvation dynamics, and intermolecular interactions.
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound and a defined number of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide).
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. nih.gov
Equilibration: The system is brought to the desired temperature and pressure through a series of energy minimization and equilibration steps.
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.
Analysis of the resulting trajectories would yield valuable data on various structural and dynamic properties.
Table 1: Potential Insights from Molecular Dynamics Simulations of this compound
| Property Studied | Potential Findings |
| Conformational Analysis | Identification of the most stable conformers in solution and the energy barriers between them. The flexibility of the ethyl and propanoyl chains would be characterized. |
| Solvation Shell Structure | Determination of the arrangement and orientation of solvent molecules around the solute, including the number of solvent molecules in the first solvation shell. |
| Hydrogen Bonding Dynamics | Analysis of the formation and lifetime of hydrogen bonds between the keto and ester carbonyl groups, as well as the nitrile group, with protic solvent molecules. |
| Diffusion Coefficient | Calculation of the translational diffusion coefficient of the molecule in a given solvent, providing information on its mobility. |
These simulations would be instrumental in understanding how the solvent environment influences the molecule's behavior, which is crucial for predicting its reactivity and interactions in various chemical processes.
Host-Guest Interactions and Supramolecular Assembly Prediction
The molecular structure of this compound, featuring hydrogen bond acceptors (carbonyl and nitrile groups) and a flexible backbone, suggests its potential to participate in host-guest interactions and form supramolecular assemblies. researchgate.netresearchgate.net While specific experimental studies on this compound's supramolecular chemistry are not widely reported, predictions can be made based on the behavior of analogous compounds.
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. This compound could potentially act as a guest, fitting into the cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. The binding would be driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects.
Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For this compound, self-assembly could be driven by intermolecular hydrogen bonds between the cyano and carbonyl groups, as well as dipole-dipole interactions. The resulting architectures could range from simple dimers to more complex one-, two-, or even three-dimensional networks. researchgate.net The study of related cyanoacrylate derivatives has shown the importance of C-H···O and C-H···N interactions in the formation of their crystal structures. researchgate.net
Table 2: Predicted Host-Guest and Supramolecular Interactions of this compound
| Interaction Type | Potential Host/Partner | Driving Forces | Predicted Outcome |
| Host-Guest Complexation | Cyclodextrins, Calixarenes | Hydrogen bonding, Hydrophobic interactions | Encapsulation of the ethyl or propanoyl group within the host cavity. |
| Self-Assembly | Another molecule of this compound | Hydrogen bonding (C-H···O, C-H···N), Dipole-dipole interactions | Formation of dimers, chains, or layered structures in the solid state. |
| Co-crystallization | Hydrogen bond donors (e.g., ureas, amides) | Strong hydrogen bonds to the carbonyl and nitrile groups | Formation of a multi-component crystal with a defined stoichiometry and structure. |
Computational methods, such as molecular docking and quantum chemical calculations, can be employed to predict the geometry and stability of these potential host-guest complexes and supramolecular assemblies. These theoretical investigations are invaluable for guiding the rational design of new functional materials based on this compound.
Future Directions and Emerging Research Avenues for Ethyl 2 Cyano 3 Oxopentanoate
Development of Novel Catalytic Systems for Sustainable Synthesis
The quest for greener and more efficient synthetic routes to Ethyl 2-cyano-3-oxopentanoate and its derivatives is driving the exploration of innovative catalytic systems. Current research focuses on replacing traditional stoichiometric reagents with catalytic alternatives that offer higher atom economy, reduced waste, and milder reaction conditions.
One promising area is the use of nanocatalysts, which have demonstrated high conversion rates and selectivity in related reactions. researchgate.net For instance, magnetically recoverable nanocatalysts are being explored to simplify catalyst separation and recycling, a key aspect of sustainable chemical processes. acs.org The development of heterogeneous catalysts, such as those based on silica-alumina supports, also shows potential for enhancing reaction efficiency and facilitating product purification. thieme-connect.de Furthermore, organocatalysis presents a metal-free approach, with catalysts like cinchona alkaloid derived thioureas being investigated for their ability to promote enantioselective reactions. thieme-connect.de
Future research in this domain will likely focus on:
Designing highly active and selective solid-base catalysts for one-pot syntheses. researchgate.net
Investigating the application of biocatalysts, such as enzymes, to achieve highly specific transformations under environmentally benign conditions. acs.org
Exploring flow chemistry systems that enable continuous production with improved control over reaction parameters.
Exploration of Unconventional Reaction Pathways and Derivatization Opportunities for Enhanced Selectivity
Beyond traditional synthesis, researchers are exploring unconventional reaction pathways to access novel derivatives of this compound with enhanced selectivity. This includes the investigation of cascade reactions, where multiple transformations occur in a single pot, streamlining the synthetic process and minimizing intermediate isolation steps. researchgate.net
The inherent reactivity of the cyano and keto groups allows for a wide range of derivatizations. For example, the cyano group can be selectively reduced to a primary amine, opening pathways to a variety of nitrogen-containing compounds. Additionally, the active methylene (B1212753) group adjacent to the cyano and keto functionalities is amenable to various C-C bond-forming reactions, enabling the introduction of diverse substituents.
Key areas for future exploration include:
The use of hypervalent iodine reagents to mediate novel transformations. whiterose.ac.uk
The development of stereoselective reactions to control the three-dimensional arrangement of atoms in the final products. acs.org
The application of fine bubble technology to enhance reaction rates and yields in multiphasic systems. rsc.org
Integration of this compound in Advanced Continuous Flow and Microfluidic Systems
The integration of this compound synthesis and derivatization into continuous flow and microfluidic systems offers significant advantages over traditional batch processing. These advanced manufacturing technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. beilstein-journals.org
Microfluidic platforms, in particular, enable high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net This is especially valuable for exploring complex reaction landscapes and identifying optimal synthetic routes. The ability to perform reactions in a continuous manner also facilitates scalability, making it easier to transition from laboratory-scale synthesis to industrial production.
Future research will likely focus on:
The development of integrated flow systems that combine synthesis, purification, and analysis in a single, automated platform.
The use of machine learning algorithms to control and optimize flow processes in real-time. beilstein-journals.org
The design of novel microreactors tailored for specific reactions involving this compound.
Advanced Material Applications and Functional Polymer Development Utilizing this compound Scaffolds
The unique chemical structure of this compound makes it an attractive building block for the development of advanced materials and functional polymers. nih.govuniroma2.it The presence of multiple reactive sites allows for its incorporation into polymer backbones or as pendant groups, imparting specific functionalities to the resulting materials. researchgate.netnih.gov
For instance, polymers containing keto-functionalized side chains derived from similar building blocks have been shown to be versatile precursors for creating complex macromolecular architectures and for conjugating biomolecules. researchgate.net These materials have potential applications in fields such as tissue engineering and drug delivery. nih.govuniroma2.itnih.gov The ability to create biodegradable polymers from such scaffolds is also a significant area of interest. nih.govuniroma2.it
Future research directions in this area include:
The synthesis of novel monomers derived from this compound for polymerization.
The exploration of its use in the creation of porous polymer scaffolds with controlled microarchitectures for applications in regenerative medicine. nih.gov
The development of functional polymers with tailored optical, electronic, or biological properties.
Expanding the Scope of Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. jocpr.comrug.nl this compound, with its multiple reactive centers, is an ideal candidate for the design of novel MCRs. heteroletters.org These reactions can rapidly generate molecular diversity and provide access to a wide range of heterocyclic compounds and other complex molecular architectures. jocpr.commdpi.com
Cascade processes, which involve a sequence of intramolecular reactions, also offer a powerful strategy for building molecular complexity from simple starting materials. rsc.orgresearchgate.net The development of new cascade reactions initiated by transformations of this compound could lead to the efficient synthesis of valuable organic molecules.
Future research in this area will likely focus on:
The discovery of new MCRs that utilize this compound as a key component.
The design of catalytic systems that can promote novel cascade reactions.
The application of MCRs and cascade processes in the synthesis of biologically active compounds and functional materials.
Chemoinformatics and Machine Learning Approaches for Predicting Reactivity and Optimizing Synthesis
Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of new reactions and materials. nih.govnih.govmdpi.com By analyzing large datasets of chemical information, machine learning models can predict the reactivity of molecules, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgrsc.orgcheminf20.org
In the context of this compound, these computational approaches can be used to:
Predict the outcome of reactions under different conditions, saving time and resources in the laboratory. rsc.org
Identify the most promising catalysts and reagents for a desired transformation. beilstein-journals.org
Guide the design of new derivatives with specific properties.
Conclusion
Summary of Key Research Insights and Advancements Pertaining to Ethyl 2-cyano-3-oxopentanoate
This compound is a multifaceted organic compound characterized by its distinct structural features, including a carboxylate ester, a nitrile, and a keto group. These functional groups impart a high degree of chemical reactivity, making it a valuable intermediate in various synthetic applications. Research has consistently highlighted its role as a versatile building block in organic chemistry, particularly in the synthesis of complex molecules and heterocyclic systems.
Key advancements in the study of this compound revolve around its utility in carbon-carbon bond-forming reactions. Its reactive beta-keto ester moiety makes it a suitable substrate for reactions such as Michael additions and Claisen condensations. These reactions are fundamental for constructing the carbon skeletons of molecules used in pharmaceuticals and agrochemicals.
Furthermore, this compound serves as a crucial precursor for the creation of diverse heterocyclic compounds. nbinno.com Methodologies have been developed to transform this compound into various ring systems that are prevalent in many biologically active molecules. The ability to control its reactivity allows chemists to design efficient synthetic routes to novel drug candidates and advanced materials. nbinno.com
Recent research has also focused on expanding the synthetic utility of this compound through the development of new catalytic methods and reaction conditions. These ongoing investigations continue to solidify its importance as a reliable starting material in the evolving landscape of chemical synthesis.
Prospects for Future Academic and Industrial Research on this compound
The future of research on this compound appears promising in both academic and industrial contexts. Its established role as a versatile intermediate provides a strong foundation for further exploration and application.
Academic Research Prospects:
Novel Synthetic Methodologies: There is significant potential for developing new, more efficient, and stereoselective reactions involving this compound. Future academic work will likely focus on employing novel catalysts, including organocatalysts and metal catalysts, to control the regioselectivity and stereoselectivity of its reactions.
Medicinal Chemistry: Given its utility in synthesizing heterocyclic scaffolds, future research will likely explore its application in the development of new therapeutic agents. By incorporating this building block into drug discovery programs, researchers can create libraries of novel compounds for screening against various biological targets.
Materials Science: The functional groups present in this compound make it a candidate for the synthesis of new polymers and functional materials. Research could be directed towards creating materials with specific optical, electronic, or thermal properties.
Industrial Research Prospects:
Process Optimization: A key focus for industrial research will be the development of scalable, cost-effective, and environmentally friendly processes for the synthesis and application of this compound. This includes optimizing reaction conditions to improve yields, reduce waste, and minimize the use of hazardous reagents.
Agrochemicals: The compound's versatility makes it an attractive starting material for the synthesis of new pesticides and herbicides. Industrial research will likely continue to explore its potential in creating next-generation agrochemicals with improved efficacy and reduced environmental impact.
Specialty Chemicals: this compound can be used to produce a wide range of specialty chemicals, including dyes, pigments, and fragrances. Future industrial efforts may focus on identifying new commercial applications for this versatile intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
